molecular formula C21H32N2O3 B7056856 N-[(2S,3S)-1-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide

N-[(2S,3S)-1-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide

Cat. No.: B7056856
M. Wt: 360.5 g/mol
InChI Key: UKMUGTMMWAZTPH-YWZLYKJASA-N
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Description

N-[(2S,3S)-1-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide is a synthetically derived compound recognized for its unique structure and diverse applications in scientific research. Known for its specificity in targeting molecular pathways, this compound is often utilized in medicinal chemistry, biological studies, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-1-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide involves multiple steps, typically starting from commercially available materials. The process often includes the following:

  • Formation of 4-(2,5-Dimethylphenoxy)piperidine: : This is achieved via etherification of 2,5-dimethylphenol with 4-piperidone under basic conditions.

  • Peptide Coupling: : The intermediate is then coupled with 2-amino-3-methylpentanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

  • Acetylation: : The final step involves acetylation with acetic anhydride to form the target compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and purity:

  • Bulk Synthesis: : Using large reactors to carry out the etherification, coupling, and acetylation steps.

  • Purification: : Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity.

  • Quality Control: : Rigorous testing, including HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, is conducted to confirm compound integrity.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-1-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide undergoes several chemical reactions:

  • Oxidation: : Can be oxidized to introduce or modify functional groups.

  • Reduction: : Selective reduction of specific bonds or groups.

  • Substitution: : Functional group substitution, particularly at the piperidine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions: : Using nucleophiles like Grignard reagents.

Major Products

  • Oxidation: : Results in corresponding ketones or aldehydes.

  • Reduction: : Leads to secondary or tertiary amines.

  • Substitution: : Produces new functionalized derivatives with varied properties.

Scientific Research Applications

N-[(2S,3S)-1-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide is widely studied for:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigates protein interactions and enzyme inhibition.

  • Medicine: : Explored for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

  • Industry: : Applied in creating specialized polymers or as a catalyst in certain reactions.

Mechanism of Action

The compound's mechanism involves:

  • Molecular Targets: : Binds to specific receptors or enzymes.

  • Pathways: : Modulates signaling pathways, particularly those related to inflammation and pain perception.

Comparison with Similar Compounds

Unique Features

N-[(2S,3S)-1-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide stands out due to its dual functional groups, which allow for diverse chemical modifications.

Similar Compounds

  • N-[(2S,3S)-1-[4-(2,4-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide

  • N-[(2S,3S)-1-[4-(2,6-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide

These comparisons highlight subtle structural differences that influence their respective activities and applications.

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Properties

IUPAC Name

N-[(2S,3S)-1-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-3-methyl-1-oxopentan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-6-15(3)20(22-17(5)24)21(25)23-11-9-18(10-12-23)26-19-13-14(2)7-8-16(19)4/h7-8,13,15,18,20H,6,9-12H2,1-5H3,(H,22,24)/t15-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMUGTMMWAZTPH-YWZLYKJASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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